![molecular formula C20H34Te B14433810 [(Tetradecan-2-yl)tellanyl]benzene CAS No. 77953-90-3](/img/structure/B14433810.png)
[(Tetradecan-2-yl)tellanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Tetradecan-2-yl)tellanyl]benzene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring and a tetradecanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Tetradecan-2-yl)tellanyl]benzene typically involves the reaction of tetradecanyl halides with tellurium reagents in the presence of a catalyst. One common method is the reaction of tetradecanyl bromide with sodium telluride, followed by the addition of benzene. The reaction is usually carried out under inert conditions to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(Tetradecan-2-yl)tellanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions at the benzene ring, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
[(Tetradecan-2-yl)tellanyl]benzene has several scientific research applications:
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: Used in the production of advanced materials, including tellurium-containing polymers and semiconductors.
Wirkmechanismus
The mechanism of action of [(Tetradecan-2-yl)tellanyl]benzene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with other atoms, facilitating various chemical reactions. The pathways involved include:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions facilitated by the electron-donating properties of the tellurium atom.
Redox Reactions: The tellurium atom can participate in redox reactions, altering its oxidation state and affecting the reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
[(Tetradecan-2-yl)tellanyl]benzene can be compared with other organotellurium compounds, such as:
[(Tetradecan-2-yl)selenyl]benzene: Similar structure but with selenium instead of tellurium, exhibiting different reactivity and applications.
[(Tetradecan-2-yl)sulfanyl]benzene: Contains sulfur instead of tellurium, with distinct chemical properties and uses.
[(Tetradecan-2-yl)stannyl]benzene: Contains tin instead of tellurium, used in different industrial applications.
Eigenschaften
CAS-Nummer |
77953-90-3 |
|---|---|
Molekularformel |
C20H34Te |
Molekulargewicht |
402.1 g/mol |
IUPAC-Name |
tetradecan-2-yltellanylbenzene |
InChI |
InChI=1S/C20H34Te/c1-3-4-5-6-7-8-9-10-11-13-16-19(2)21-20-17-14-12-15-18-20/h12,14-15,17-19H,3-11,13,16H2,1-2H3 |
InChI-Schlüssel |
ITSXUUFSOLGGNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C)[Te]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)

![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
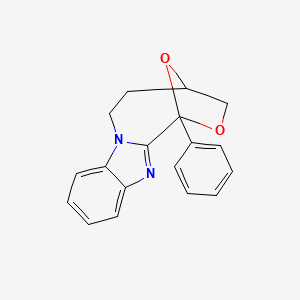
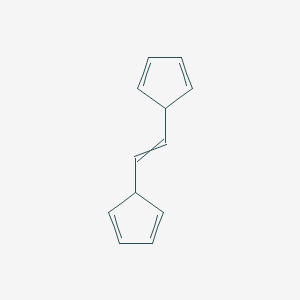
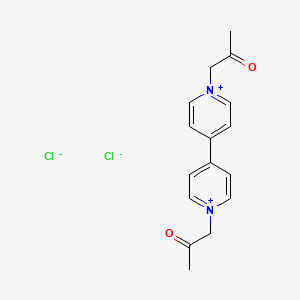

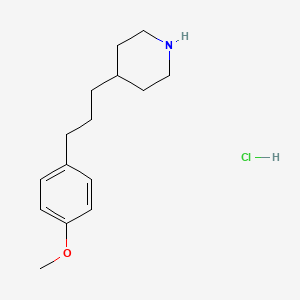
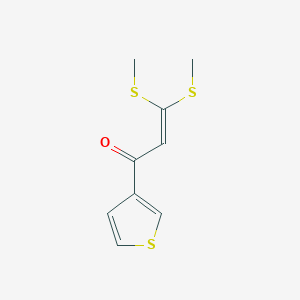
![N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium](/img/structure/B14433805.png)
